molecular formula C14H9NO3S B11456330 2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione CAS No. 1192657-16-1

2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione

Cat. No.: B11456330
CAS No.: 1192657-16-1
M. Wt: 271.29 g/mol
InChI Key: QVJUMADZRLGETQ-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a thiophene ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiophene ring or the isoindoline nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets. Additionally, it can inhibit the aggregation of beta-amyloid proteins, indicating potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Shares the isoindoline nucleus but lacks the thiophene ring.

    Thiophene derivatives: Compounds with a thiophene ring but different functional groups attached.

Uniqueness

2-[2-Oxo-2-(thiophen-3-yl)ethyl]isoindole-1,3-dione is unique due to the combination of the isoindoline nucleus and the thiophene ring, which imparts distinct chemical reactivity and biological activity . This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1192657-16-1

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

2-(2-oxo-2-thiophen-3-ylethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H9NO3S/c16-12(9-5-6-19-8-9)7-15-13(17)10-3-1-2-4-11(10)14(15)18/h1-6,8H,7H2

InChI Key

QVJUMADZRLGETQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CSC=C3

Origin of Product

United States

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